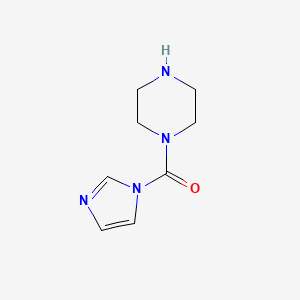

Imidazol-1-yl(piperazin-1-yl)methanone

Description

Properties

Molecular Formula |

C8H12N4O |

|---|---|

Molecular Weight |

180.21 g/mol |

IUPAC Name |

imidazol-1-yl(piperazin-1-yl)methanone |

InChI |

InChI=1S/C8H12N4O/c13-8(12-6-3-10-7-12)11-4-1-9-2-5-11/h3,6-7,9H,1-2,4-5H2 |

InChI Key |

KFNPRJOWNTVWOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Acylation of Piperazine

One of the most direct and widely reported methods for synthesizing Imidazol-1-yl(piperazin-1-yl)methanone involves the use of N,N'-carbonyldiimidazole (CDI) as an activating agent to form the carbonyl linkage between imidazole and piperazine.

- Reaction Principle: CDI activates a carboxylic acid or directly reacts with imidazole to form an imidazolyl carbonyl intermediate, which then reacts with piperazine to yield the target methanone compound.

- Typical Procedure:

- Imidazole is reacted with CDI in an anhydrous solvent such as tetrahydrofuran (THF) or ethyl acetate at room temperature or mild heating.

- The intermediate imidazolyl carbonyl species formed is then treated with piperazine or substituted piperazines.

- The reaction is often accompanied by the release of carbon dioxide (CO₂), indicating activation.

- Purification: The product is isolated via extraction, washing, drying over anhydrous sodium sulfate, and purification by flash chromatography or recrystallization.

Example Data (from Green Chemistry literature):

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Imidazole + CDI (1:1.2 molar ratio), RT, 5 min | Formation of imidazolyl carbonyl intermediate with CO₂ release |

| 2 | Addition of piperazine in aqueous solution with NaCl, stir 30 min | Monoacylation of piperazine occurs |

| 3 | Extraction with ethyl acetate, washing, drying | Removal of diacylated byproducts |

| 4 | Concentration and flash chromatography | Purification to yield pure product |

This method is efficient, mild, and allows selective monoacylation of symmetrical diamines like piperazine, minimizing diacylated impurities.

Mannich Reaction Approach

An alternative preparation route involves the Mannich reaction , where imidazole undergoes alkylation at the nitrogen atom by reaction with formaldehyde and a substituted piperazine.

- Reaction Principle: The Mannich reaction forms a methylene bridge (-CH₂-) linking imidazole and piperazine through nucleophilic attack on an iminium ion intermediate.

- Typical Procedure:

- Imidazole and piperazine derivative are dissolved in ethanol.

- Formaldehyde is added to the mixture, and the reaction is refluxed for 1-2 hours.

- The product precipitates or is extracted and purified by recrystallization.

- Characterization: The product shows characteristic NMR signals, including a singlet at around 3.2 ppm corresponding to the methylene bridge, confirming successful Mannich base formation.

Example Data (from a synthetic study):

| Parameter | Value |

|---|---|

| Reactants | Imidazole, 1-(4-fluorophenyl)piperazine, formaldehyde |

| Solvent | Ethanol |

| Reaction Time | 1-2 hours reflux |

| Yield | Approximately 47% |

| Melting Point | 141.7 °C |

| Rf Value (TLC) | 0.19 |

This method is simple and effective for derivatives but may give moderate yields and requires careful purification.

Amide Bond Formation via Activated Carboxylic Acid Derivatives

In some synthetic schemes for related compounds, the preparation involves:

- Activation of a carboxylic acid precursor (e.g., 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid) with CDI or other activating agents to form an imidazolyl carbonyl intermediate.

- Subsequent reaction with a piperazine-containing amine to form the amide bond.

Though this method is more commonly applied to complex molecules like doxazosin, the principle is applicable to this compound synthesis when starting from appropriate acid precursors.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| A | Carboxylic acid + CDI in THF, 20-25 °C, 2 hours | Formation of imidazolyl carbonyl intermediate |

| B | Piperazine derivative + THF, 26-28 °C, 5-10 min stirring | Nucleophilic substitution to form amide bond |

| C | Reflux in methanol or acetone, filtration, drying | Isolation of pure amide product |

This approach benefits from mild conditions and high purity of the final product but may require intermediate handling.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Reaction Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|

| CDI-Mediated Acylation | Imidazole, CDI, Piperazine | THF, ethyl acetate | RT to 40 °C, 30 min to 2 hr | High (~70-90) | Extraction, flash chromatography | Selective monoacylation, mild conditions |

| Mannich Reaction | Imidazole, Piperazine, Formaldehyde | Ethanol | Reflux, 1-2 hr | Moderate (~47) | Recrystallization | Simple, suitable for substituted piperazines |

| Amide Formation from Acid + CDI | Carboxylic acid, CDI, Piperazine | THF, methanol, acetone | 20-28 °C stirring, reflux | High (>80) | Filtration, drying | Requires acid precursor, intermediate handling |

Summary Table of Key Spectroscopic Features

| Technique | Characteristic Feature for this compound |

|---|---|

| 1H NMR | Singlet at ~3.2 ppm (methylene bridge in Mannich derivatives); Multiplets for piperazine protons (2.7-3.2 ppm); Aromatic protons 6.8-7.3 ppm |

| FT-IR | Carbonyl stretch (~1650-1700 cm⁻¹) for amide linkage; Absence of N-H stretch indicates substitution at imidazole N1 |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight of compound |

Chemical Reactions Analysis

Types of Reactions

Imidazol-1-yl(piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce partially or fully reduced forms of the compound.

Scientific Research Applications

Imidazol-1-yl(piperazin-1-yl)methanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of imidazol-1-yl(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

1H-Imidazol-1-yl(piperidin-1-yl)methanone

- Structure : Replaces the piperazine ring with piperidine, reducing nitrogen content and altering basicity.

- Molecular Formula : C₉H₁₃N₃O (vs. C₈H₁₁N₅O for the piperazine analog, assuming substitution).

Di(1H-imidazol-1-yl)methanone

- Structure: Two imidazole rings connected via a methanone group.

- Molecular Formula : C₇H₆N₄O, molecular weight 162.15 g/mol .

- Its higher melting point (99.4°C) suggests stronger intermolecular forces compared to mono-heterocyclic analogs .

(Oxolan-2-yl)(piperazin-1-yl)methanone

- Structure : Features a tetrahydrofuran (oxolane) ring instead of imidazole.

- Synthesis: Produced via green amide coupling between piperazine and tetrahydrofuran-2-carboxylic acid, emphasizing sustainability metrics (e.g., atom economy, E-factor) .

4-(4-Aminophenyl)piperazin-1-ylmethanone

- Structure : Combines piperazine with a furan ring and an aromatic amine substituent.

- Synthesis : Involves nucleophilic aromatic substitution and nitro-group reduction, highlighting versatility in functionalization .

- Key Differences : The furan ring’s electron-rich nature and planar geometry contrast with imidazole’s aromaticity and hydrogen-bonding capability, impacting pharmacodynamic profiles .

Q & A

Q. How can researchers optimize the synthesis of Imidazol-1-yl(piperazin-1-yl)methanone?

Methodological Answer: Synthesis optimization requires systematic adjustments to reaction parameters. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity in coupling steps, while ethanol or dioxane may stabilize intermediates .

- Temperature control : Reflux conditions (e.g., 80–100°C) are often necessary for imidazole-piperazine coupling, but lower temperatures (25–40°C) may reduce side reactions .

- Catalysts : Palladium-based catalysts or mild bases (e.g., K₂CO₃) improve yields in cross-coupling reactions .

Monitor progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold) .

Q. What spectroscopic and analytical methods are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., imidazole C-H at δ 7.2–8.5 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm) and confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₁₂N₄O, MW 220.23) and detects fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, particularly for piperazine ring conformations .

Q. How are common impurities identified and quantified during synthesis?

Methodological Answer:

- HPLC-DAD/UV : Detects unreacted starting materials (e.g., residual imidazole derivatives) and byproducts (e.g., N-oxide impurities) with <2% acceptable limits .

- Melting Point Analysis : Sharp melting points (e.g., 99–101°C) indicate purity; deviations suggest solvent retention or isomerization .

- Elemental Analysis : Carbon/nitrogen ratios confirm stoichiometry (e.g., %C: 54.54, %N: 25.44 for C₁₀H₁₂N₄O) .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be resolved?

Methodological Answer:

- Dose-Response Studies : Establish EC₅₀ values across assays to differentiate target-specific effects from off-target interactions .

- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled histamine H₁/H₄ receptors) to confirm affinity and selectivity .

- Computational Docking : Predict binding modes to receptors (e.g., COX-2 for anti-inflammatory activity) using molecular dynamics simulations .

Q. What strategies enhance pharmacological activity in derivatives of this compound?

Methodological Answer:

- Functional Group Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to piperazine rings to improve metabolic stability .

- Bioisosteric Replacement : Replace imidazole with triazole to maintain hydrogen bonding while reducing cytotoxicity .

- Prodrug Design : Mask carbonyl groups with ester prodrugs to enhance bioavailability .

Q. How do storage conditions and formulation impact compound stability?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., <5% degradation indicates room-temperature stability) .

- Lyophilization : Improves long-term stability of hygroscopic derivatives by reducing hydrolysis .

- Protective Excipients : Use cyclodextrins or PEG matrices to shield reactive carbonyl groups .

Q. What methodologies address data reproducibility challenges in multi-step synthesis?

Methodological Answer:

- Robust Reaction Monitoring : Use inline FTIR or Raman spectroscopy to track intermediates in real time .

- Design of Experiments (DoE) : Statistically optimize variables (e.g., solvent ratio, catalyst loading) to minimize batch-to-batch variability .

- Cross-Lab Validation : Share protocols with independent labs to verify yields (e.g., 85–90% target range) .

Q. How are structure-activity relationship (SAR) studies conducted computationally?

Methodological Answer:

- QSAR Modeling : Train models on datasets (e.g., IC₅₀ values from kinase assays) to predict activity cliffs .

- Free Energy Perturbation (FEP) : Calculate binding energy differences for substituent variations (e.g., piperazine vs. morpholine) .

- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.